N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide
Description
N-(4-methoxyphenyl)-2-((5-phenyl-2-(m-tolyl)-1H-imidazol-4-yl)sulfonyl)acetamide is a synthetic sulfonamide-containing imidazole derivative. Its structure features a methoxyphenyl acetamide backbone linked to a substituted imidazole ring with phenyl and m-tolyl groups at positions 5 and 2, respectively, and a sulfonyl group at position 2. The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as solubility and target binding .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(3-methylphenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-17-7-6-10-19(15-17)24-27-23(18-8-4-3-5-9-18)25(28-24)33(30,31)16-22(29)26-20-11-13-21(32-2)14-12-20/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREJLDRPRYUDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The target compound shares structural motifs with several analogues, differing primarily in substituents and functional groups. Key comparisons include:
Substituent Effects on Bioactivity
- Sulfonyl vs. Thioether Groups : The sulfonyl group in the target compound increases polarity compared to thioether-containing analogues (e.g., the compound in ). This may improve water solubility but reduce membrane permeability. Thioether-linked compounds, however, exhibit greater metabolic stability due to resistance to oxidation .
- In contrast, fluorophenyl substituents (e.g., in ) increase electronegativity, favoring interactions with polar residues in active sites.
- Methoxyphenyl Acetamide : The 4-methoxyphenyl group is a common pharmacophore in COX inhibitors and kinase modulators. Its electron-donating methoxy group may stabilize π-π interactions in target binding .
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